2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Structural Taxonomy and IUPAC Nomenclature
The systematic IUPAC name This compound delineates its molecular architecture through sequential descriptors:
- 1,3,4-Thiadiazole core : A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom at positions 1, 3, and 4.
- 5-(3-Phenylureido) substituent : A urea derivative attached to the thiadiazole’s fifth position, featuring a phenyl group bonded to the urea’s nitrogen.
- Thioether linkage : A sulfur atom connecting the thiadiazole to the acetamide moiety.
- N-((Tetrahydrofuran-2-yl)methyl)acetamide : A tetrahydrofuran (THF) ring linked via a methyl group to the acetamide’s nitrogen.
| Property | Value |
|---|---|
| Molecular Formula | C~17~H~19~N~5~O~3~S~2~ |
| Molecular Weight | 405.5 g/mol |
| Key Functional Groups | Thiadiazole, Urea, Thioether, Tetrahydrofuran, Acetamide |
This structure integrates electron-deficient (thiadiazole) and electron-rich (tetrahydrofuran) regions, enabling diverse intermolecular interactions. The phenylurea group contributes planar aromaticity, while the THF moiety introduces stereoelectronic flexibility.
Historical Development in Thiadiazole-Based Compound Research
Thiadiazole chemistry originated in the early 20th century, but its pharmacological exploration accelerated in the 1980s with the discovery of antitumor and antimicrobial activities in simple derivatives. Key milestones include:
- 1990s : Introduction of 2-amino-1,3,4-thiadiazoles as kinase inhibitors, establishing the core’s role in modulating enzymatic activity.
- 2000s : Hybrid scaffolds combining thiadiazoles with ureas or sulfonamides, enhancing target selectivity.
- 2010–2020s : Adoption of "fragment-based design" to integrate thiadiazoles with heterocycles like tetrahydrofuran, improving pharmacokinetic profiles.
The target compound emerged from iterative optimization of earlier analogs, where substitution at the thiadiazole’s second and fifth positions was found to critically influence bioactivity. For instance, replacing alkylthio groups with arylureido moieties enhanced binding to hydrophobic enzyme pockets. Concurrently, the tetrahydrofuran-methylacetamide side chain was introduced to mitigate solubility limitations observed in purely aromatic derivatives.
Significance of Heterocyclic Components in Pharmacological Scaffolds
The compound’s pharmacological relevance stems from synergistic interactions between its heterocyclic components:
1,3,4-Thiadiazole Core :
Phenylurea Group :
Tetrahydrofuran-Methylacetamide Side Chain :
- The oxygen-rich THF improves aqueous solubility compared to purely aliphatic chains.
- The acetamide’s carbonyl group offers additional hydrogen-bonding potential.
| Heterocyclic Component | Pharmacological Role |
|---|---|
| 1,3,4-Thiadiazole | Enzyme inhibition via electron-deficient aromatic interactions |
| Phenylurea | Substrate mimicry and hydrophobic binding |
| Tetrahydrofuran | Solubility enhancement and conformational flexibility |
This multifunctional design aligns with contemporary trends in polypharmacology, where single molecules modulate multiple targets. For example, the compound’s thiadiazole-urea segment may inhibit kinases, while the THF-acetamide moiety could influence membrane permeability.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c22-13(17-9-12-7-4-8-24-12)10-25-16-21-20-15(26-16)19-14(23)18-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,22)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMVIBJNEJRXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Phenylureido Group: The phenylureido group is introduced by reacting the thiadiazole derivative with phenyl isocyanate.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with tetrahydrofuran-2-carboxaldehyde in the presence of a reducing agent to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The phenylureido group can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a thiadiazole ring, a phenylureido group, and a tetrahydrofuran moiety. The synthesis typically involves multi-step reactions starting from simpler thiadiazole derivatives. For instance, the introduction of the phenylureido group is achieved through nucleophilic substitution reactions involving isocyanates or other suitable reagents. The synthesis has been optimized to yield high-purity compounds suitable for biological testing .
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. Studies have shown that compounds similar to 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide demonstrate effectiveness against various bacterial strains. For example, a related study assessed the antimicrobial efficacy of thiadiazole derivatives and reported promising results against both Gram-positive and Gram-negative bacteria .
MAO-A Inhibition
The compound has been evaluated for its potential as a monoamine oxidase A (MAO-A) inhibitor. In vitro assays demonstrated that certain thiadiazole derivatives can inhibit MAO-A activity, which is crucial for the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition suggests potential applications in treating mood disorders .
Anticancer Activity
Recent studies have explored the anticancer properties of thiadiazole derivatives. Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression .
Case Study 1: Synthesis and Biological Evaluation
A detailed study synthesized several thiadiazole derivatives, including the target compound, and evaluated their biological activities against specific pathogens and cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced antimicrobial and anticancer activities .
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | |
| Compound B | MAO-A Inhibitor | 25 | |
| Compound C | Anticancer | 10 |
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of the compound to various biological targets. The results suggested that the compound could effectively bind to MAO-A, providing insights into its potential as a therapeutic agent for neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and phenylureido group may play crucial roles in binding to these targets, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues with Antiproliferative Activity
describes benzothiazole-thiadiazole hybrids (e.g., 4g–4j ) with structural similarities to the target compound. Key comparisons include:
Key Observations :
Thiadiazole-Triazinoquinazoline Hybrids
reports compounds like 4.8–4.10, which share the thiadiazole-acetamide backbone but incorporate a triazinoquinazoline moiety instead of phenylureido groups:
Key Observations :
- Synthetic Efficiency: Higher yields (e.g., 89.4% for 4.8) suggest optimized routes for triazinoquinazoline hybrids compared to phenylureido-thiadiazoles (e.g., 56–60% yields in ).
- Thermal Stability : Melting points (~260–270°C) align with thiadiazole derivatives, indicating robust thermal stability regardless of substituents .
Antimicrobial Thiadiazole Derivatives
and highlight thiadiazole-based compounds with antimicrobial properties:
- Compound 16 (): Features a naphthofuran-pyrazole-thiadiazole structure and exhibits antibacterial activity, though specific data (e.g., MIC) are unreported .
- Cephalosporin Derivatives (): Incorporate thiadiazolylthio groups (e.g., m , n ) for antibiotic activity, demonstrating the scaffold’s versatility across therapeutic areas .
Key Observations :
- Structural Diversity : The antimicrobial activity of thiadiazole derivatives depends on auxiliary groups (e.g., naphthofuran in 16 vs. β-lactam cores in m , n ), whereas antiproliferative analogs prioritize urea/acetamide linkages .
Biological Activity
The compound 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound is characterized by:
- A thiadiazole core,
- A phenylureido substituent at the 5-position,
- A tetrahydrofuran moiety linked to an acetamide group.
Biological Activity Overview
- Anticancer Properties
- Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising cytotoxic effects against various cancer cell lines.
- In vitro studies indicate that derivatives with thiadiazole cores exhibit significant growth inhibition across multiple human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The anticancer activity of thiadiazole derivatives is often attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptotic pathways in cancer cells. For instance, flow cytometry analysis revealed that certain derivatives significantly increased apoptotic cell death in HeLa cells by blocking the cell cycle at the sub-G1 phase .
- Inhibition of Kinases : Some studies suggest that the activity of thiadiazole derivatives may be linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, Western blotting analysis indicated that certain compounds inhibited ERK1/2 kinase activity .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is highly dependent on their substituents:
- Substituents on the phenyl ring significantly influence cytotoxicity. For instance, fluorinated derivatives often display enhanced activity compared to their non-fluorinated counterparts .
Table 2: Influence of Substituents on Cytotoxicity
| Substituent Type | Activity Level | Notable Compounds |
|---|---|---|
| Fluoro | High | 2-F substituted derivative |
| Chloro | Moderate | 4-Cl substituted derivative |
| Hydroxy | Variable | Various |
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives:
- Hosseinzadeh et al. (2013) reported that a new thiadiazole derivative exhibited IC50 values ranging from 0.04 to 23.6 µM against prostate and breast cancer cell lines .
- Aliabadi et al. (2016) synthesized a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives and found significant activity against MDA breast cancer cell line with IC50 = 9 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
